gamma-Asarone

Genotoxicity Safety Pharmacology Regulatory Compliance

γ-Asarone (CAS 5353-15-1) is the allylic isomer of the asarone family—critically distinct from commonly offered α- and β-asarone. Unlike its propenylic counterparts, which undergo metabolic epoxidation to genotoxic intermediates, γ-asarone is metabolized via a non-mutagenic hydroxylation/sulfonation pathway, confirmed negative in Ames assays even in SULT-expressing strains. This isomer is the preferred choice for neuroprotection studies (strong biomarker correlation in C6 glioma cells) and anticancer research (SK-MEL-2, A549 inhibition) where β-asarone's genotoxicity would confound results. Ensure isomer-specific procurement for reliable, publication-ready data.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 5353-15-1
Cat. No. B1211814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Asarone
CAS5353-15-1
Synonyms(E)-asarone
(Z)-asarone
1,2,4-trimethoxy-5-propenylbenzene, z-
2,4,5-trimethoxypropen-1-ylbenzene
alpha-asarone
asarone
asarone, (E)-isomer
asarone, (Z)-isomer
benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (E)-
benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (Z)-
benzene, 1,2,4-trimethoxy-5-(1E)-1-propen-1-yl-
beta-asarone
cis-beta-asarone
cis-isoasarone
cis-isoelemicin
gamma-asarone
isoasarone
trans-asarone
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CC=C)OC)OC
InChIInChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3
InChIKeyAUNAUZZQBAIQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Asarone (CAS 5353-15-1): Core Identity and Scientific Context for Informed Procurement


Gamma-Asarone (γ-asarone; 1-allyl-2,4,5-trimethoxybenzene) is the allylic isomer of the asarone family, a group of naturally occurring phenylpropenes found in Acorus calamus and related aromatic plants [1]. It is chemically distinct from its propenylic counterparts, α-asarone (trans-isomer) and β-asarone (cis-isomer), due to the allylic configuration of its side chain, which fundamentally alters its metabolic fate and toxicological profile [1][2]. As a constituent of traditional herbal preparations and essential oils, gamma-asarone has garnered research interest for its potential neuroprotective and cytotoxic properties, but its procurement value is critically defined by its unique safety and handling characteristics relative to other asarone isomers [2].

Gamma-Asarone Procurement: Why Asarone Isomer Selection is a Critical Safety and Performance Decision


The asarone isomers are not interchangeable. While α- and β-asarone share a propenylic side chain that can undergo metabolic epoxidation to genotoxic intermediates, gamma-asarone possesses an allylic side chain that is metabolized via a distinct hydroxylation/sulfonation pathway [1]. This structural difference results in a dramatically different genotoxicity profile: γ-asarone has been shown to be non-mutagenic in standard Ames assays, even in strains expressing human sulfotransferases (SULT), whereas α- and β-asarone exhibit concentration-dependent mutagenicity requiring metabolic activation [1]. Furthermore, the physical state of the isomers differs significantly, impacting handling and formulation. Procurement decisions must therefore be guided by isomer-specific safety data and application requirements, not by generic 'asarone' classifications.

Quantitative Differentiation Evidence: Gamma-Asarone vs. Propenylic Asarone Isomers


Mutagenicity in the Ames Fluctuation Assay: Gamma-Asarone is Non-Mutagenic While α- and β-Asarone Exhibit Concentration-Dependent Mutagenicity

In a direct comparative study using the Ames fluctuation assay with Salmonella typhimurium strains TA98 and TA100, γ-asarone demonstrated no mutagenic effect across all tested conditions, including in the presence of rat liver S9 mix and in human SULT-expressing strains (TA100-hSULT1A1 and TA100-hSULT1C2). In contrast, α- and β-asarone induced a concentration-dependent increase in revertant colonies in strain TA100 only after metabolic activation with S9 mix, indicating a requirement for side-chain epoxidation for genotoxicity [1]. This finding is further supported by a 2021 toxicological review which concluded that propenylic asarone isomers are associated with mutagenicity and carcinogenicity concerns, while γ-asarone's toxicodynamic profile, except for mutagenicity, remains largely unknown [2].

Genotoxicity Safety Pharmacology Regulatory Compliance

Physical State and Handling Properties: γ-Asarone is an Oily Liquid at Room Temperature, Distinct from Crystalline α-Asarone

A 2021 review of the physicochemical properties of asarone isomers highlights a key difference in physical state: α-asarone is a colorless, crystalline solid with a melting point of 62°C, while β-asarone and γ-asarone are yellowish, oily liquids that crystallize to colorless aggregates only at temperatures below 15–25°C [1]. This physical distinction is a direct consequence of the differing double bond configurations in their side chains.

Formulation Analytical Chemistry Material Handling

In Vitro Neuroprotective Activity Correlation: γ-Asarone and β-Asarone Exhibit Strong Correlation with Neuroprotective Biomarkers

In a 2020 study analyzing Acori Tatarinowii Rhizome essential oil (ATEO) from different Chinese regions, correlation analysis between volatile components and neuroprotective bioactivities (anti-oxidation, anti-inflammation, neurotrophic functions) in C6 glioma cells revealed that both β-asarone and γ-asarone showed strong correlation (defined as |r| ≥ 0.6, p < 0.05) with the measured bioactivities [1]. Specifically, these phenylpropanoids were identified as the volatile active components responsible for the neuroprotective effects of ATEO. While the study did not report a significant quantitative difference in correlation strength between the two isomers, it confirms that γ-asarone shares the neuroprotective potential of β-asarone without the associated genotoxicity burden.

Neuroprotection Traditional Medicine Quality Control

In Vitro Cytotoxicity Profile: γ-Asarone Exhibits Inhibitory Activity Against SK-MEL-2 and A549 Cancer Cell Lines

According to product technical datasheets from reputable vendors, γ-asarone exhibits inhibitory activity against the human melanoma cell line SK-MEL-2 and the human lung adenocarcinoma cell line A549 . While quantitative IC50 values are not provided in the cited source, this activity profile is notable when compared to β-asarone, which has been reported to inhibit MAO-A with an IC50 of 142 ± 18 μM and MAO-B with an IC50 of 362 ± 43 μM [1], indicating a different target profile.

Cytotoxicity Cancer Research Natural Products

Regulatory and Safety Classification: γ-Asarone Lacks the Use Restrictions Applied to β-Asarone

A comprehensive toxicological review published in 2021 noted that while officials have restricted or published recommendations limiting the use of β-asarone and preparations of Acorus calamus due to carcinogenicity concerns, α-asarone and γ-asarone have not been directly addressed owing to a limited data situation [1]. This regulatory asymmetry, coupled with the negative mutagenicity data for γ-asarone, positions it as a potentially lower-risk alternative for research and development where isomer-specific safety is a consideration.

Regulatory Science Safety Assessment Compliance

Optimal Application Scenarios for Gamma-Asarone Based on Evidence-Based Differentiation


Neuroprotection Research Requiring Asarone-Type Activity with Reduced Genotoxicity Risk

Given the strong correlation of γ-asarone with neuroprotective biomarkers in C6 glioma cells (|r| ≥ 0.6) [1] and its lack of mutagenicity in Ames assays [2], γ-asarone is the preferred isomer for in vitro and in vivo neuroprotection studies where the genotoxicity of β-asarone would confound results or pose safety concerns. This is particularly relevant for long-term exposure studies and for projects aiming to develop safer neuroprotective agents derived from traditional medicinal plants.

Cancer Research Focused on Melanoma and Lung Adenocarcinoma

The documented inhibitory activity of γ-asarone against SK-MEL-2 (melanoma) and A549 (lung cancer) cell lines positions it as a unique starting point for anticancer drug discovery, distinct from the MAO-inhibitory profile of β-asarone [3]. Researchers investigating natural product-derived cytotoxics for these specific cancer types should consider γ-asarone as a lead compound.

Quality Control and Standardization of Acorus-Based Herbal Products

Because γ-asarone, along with β-asarone, is a key volatile active component strongly correlated with the neuroprotective efficacy of Acori Tatarinowii Rhizome essential oil [1], it serves as a critical marker for quality control. Its quantification, alongside β-asarone, enables the standardization of herbal preparations and ensures batch-to-batch consistency in pharmacological activity.

Structure-Activity Relationship (SAR) Studies on Phenylpropene Genotoxicity

The clear mechanistic divergence between allylic γ-asarone (non-mutagenic, hydroxylation/sulfonation pathway) and propenylic α-/β-asarone (mutagenic, epoxidation pathway) [2] makes γ-asarone an essential comparator in SAR studies aimed at understanding and predicting the genotoxic potential of alkenylbenzene derivatives. Its inclusion in such studies is critical for delineating structural alerts for mutagenicity.

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